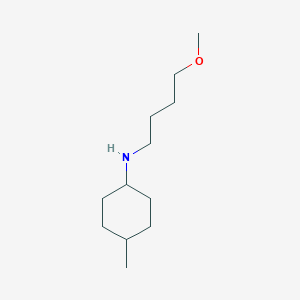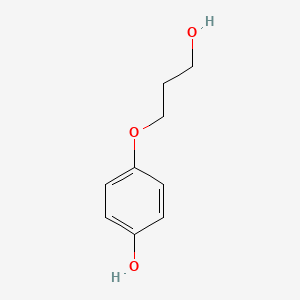
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one is an organic compound characterized by the presence of two bromophenyl groups attached to a hydroxyethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1,2-diphenylethanone followed by hydroxylation. The reaction typically uses bromine as the brominating agent and a suitable solvent like acetic acid. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: 1,2-Bis(3-bromophenyl)-2-oxoethan-1-one.
Reduction: 1,2-Diphenyl-2-hydroxyethan-1-one.
Substitution: 1,2-Bis(3-substituted phenyl)-2-hydroxyethan-1-one, where the substituent depends on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl groups enhance its binding affinity and specificity towards certain proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-bromophenyl)-2-hydroxyethan-1-one: Similar structure but with bromine atoms at the para positions.
1,2-Bis(3-chlorophenyl)-2-hydroxyethan-1-one: Chlorine atoms instead of bromine.
1,2-Diphenyl-2-hydroxyethan-1-one: Lacks halogen substituents.
Uniqueness
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one is unique due to the presence of bromine atoms at the meta positions, which can influence its reactivity and interaction with biological targets. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
164403-02-5 |
|---|---|
Fórmula molecular |
C14H10Br2O2 |
Peso molecular |
370.03 g/mol |
Nombre IUPAC |
1,2-bis(3-bromophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C14H10Br2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H |
Clave InChI |
KOVLYVFCYREWLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(C(=O)C2=CC(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)

![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)

![4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid](/img/structure/B12091124.png)
